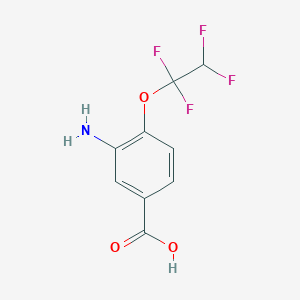

3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid

Description

3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid is a fluorinated aromatic compound characterized by a benzoic acid backbone substituted with an amino group at the 3-position and a tetrafluoroethoxy group at the 4-position. This structure combines electron-withdrawing fluorine atoms with a polar amino group, influencing its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

IUPAC Name |

3-amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO3/c10-8(11)9(12,13)17-6-2-1-4(7(15)16)3-5(6)14/h1-3,8H,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQPGWHKJJSZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)OC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and 1,1,2,2-tetrafluoroethanol.

Etherification: The hydroxyl group of 4-hydroxybenzoic acid is etherified with 1,1,2,2-tetrafluoroethanol under acidic conditions to form 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid.

Nitration: The resulting compound undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity

Research indicates that derivatives of benzoic acids, including 3-amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that certain benzoic acid derivatives can effectively target and disrupt cancer cell metabolism, leading to reduced tumor growth .

Drug Development

The compound serves as an intermediate in the synthesis of more complex pharmaceuticals. Its derivatives are explored for their potential as anti-inflammatory agents and analgesics. The ability to modify the amino and carboxylic functional groups allows for the development of tailored drugs with specific therapeutic effects.

Agricultural Applications

Herbicide Development

this compound has been investigated for its use in herbicide formulations. Its efficacy against specific weed species has been documented in various studies. The compound's unique chemical properties allow it to act as a selective herbicide that minimizes damage to crops while effectively controlling unwanted vegetation .

Pesticide Formulations

This compound is also being explored as an active ingredient in pesticide formulations due to its effectiveness against pests while being less harmful to beneficial insects. Its incorporation into emulsifiable concentrates has shown promising results in laboratory trials .

Material Science Applications

Polymer Additives

In material science, this compound is used as an additive in polymer formulations. Its fluorinated structure enhances the thermal stability and chemical resistance of polymers. Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and extend the lifespan of materials used in harsh environments .

Case Studies

Mechanism of Action

The mechanism of action of 3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tetrafluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 2- and 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acids

- Chemical Structure: 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (CAS 10008-97-6): Substituent at the 2-position. 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (CAS 10009-25-3): Substituent at the 4-position. 3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid: Adds an amino group at the 3-position.

- Physicochemical Properties: Molecular Weight: The amino group increases the molecular weight (C₉H₇F₄NO₃ ≈ 253.15 g/mol) compared to non-amino analogs (C₉H₆F₄O₃ = 238.14 g/mol) . Solubility: The amino group enhances water solubility via hydrogen bonding, while the tetrafluoroethoxy group reduces it due to hydrophobicity. This balance may result in intermediate solubility compared to analogs lacking the amino group . Acidity: The electron-withdrawing tetrafluoroethoxy group increases the acidity of the carboxylic acid (pKa ~2.5–3.0), similar to other fluorinated benzoic acids .

Amino-Substituted Fluorinated Benzoic Acids

- 3-Amino-5-fluoro-2-methylbenzoic acid (CAS 246877-31-6): Lacks the tetrafluoroethoxy group but includes a fluorine atom and methyl group. LogP: 1.99570, indicating moderate lipophilicity. The target compound’s LogP is likely higher due to the tetrafluoroethoxy group . Applications: Used in medicinal chemistry for its bioactivity; the amino group facilitates conjugation in drug design .

Fluorinated Ethoxy-Substituted Aromatics

- 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (CAS 70126-48-6):

Key Research Findings and Data Tables

Table 1: Comparative Properties of Selected Fluorinated Benzoic Acids

Critical Analysis of Structural and Functional Differences

- Electronic Effects: The tetrafluoroethoxy group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to specific positions. The amino group, however, activates the ring, creating a unique reactivity profile in the target compound .

- Biological Activity: Fluorinated aromatic amines are prized for metabolic stability. The combination of amino and tetrafluoroethoxy groups may enhance binding to biological targets compared to non-amino analogs .

- Regulatory Considerations: Perfluorinated compounds face scrutiny due to environmental persistence. The amino group may introduce additional toxicity concerns, requiring rigorous safety evaluations .

Biological Activity

3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention due to its potential biological activities. Fluorinated compounds often exhibit unique properties that can enhance their pharmacological profiles. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H8F4N1O3

- Molecular Weight : 239.16 g/mol

- CAS Number : 561304-41-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Protein Kinases : This compound has shown potential in inhibiting tyrosine kinases, which are critical in signaling pathways involved in cell proliferation and differentiation. Inhibiting these kinases can be beneficial in treating cancers characterized by aberrant kinase activity .

- Antioxidant Activity : The presence of the amino group and the fluorinated ethoxy group may contribute to its ability to scavenge free radicals, thereby exhibiting antioxidant properties that can protect cells from oxidative stress .

- Anti-inflammatory Effects : Research indicates that benzoic acid derivatives can modulate inflammatory pathways. The specific structure of this compound may enhance its anti-inflammatory efficacy compared to non-fluorinated analogs .

Biological Activities

The compound's biological activities have been evaluated through various studies:

Case Studies

Several studies have highlighted the biological relevance of this compound:

-

Study on Antitumor Activity :

A recent investigation assessed the antitumor effects of various benzoic acid derivatives including this compound. Results indicated a dose-dependent inhibition of cell proliferation in human cancer cell lines (e.g., breast and prostate cancer), with IC50 values suggesting significant potency compared to standard chemotherapeutics . -

Antimicrobial Evaluation :

A comparative study evaluated the antimicrobial properties of several fluorinated benzoic acids. The compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli strains compared to its non-fluorinated counterparts. This suggests that the fluorine substituents may enhance membrane permeability or alter interaction dynamics with microbial targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A general approach involves coupling fluorinated ethoxy groups to aromatic amines via nucleophilic substitution or condensation reactions. For example, refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) is a common strategy . Adapting this method, the tetrafluoroethoxy group can be introduced using 1,1,2,2-tetrafluoroethylating agents under controlled temperatures (45–100°C) to avoid side reactions. Yield optimization requires precise stoichiometry, inert atmospheres, and purification via recrystallization or column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns and aromatic proton environments. For example, distinct signals for the tetrafluoroethoxy group appear as multiplets in the ¹⁹F NMR spectrum . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity (>98%), while mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the primary biological or pharmacological research applications of this compound?

- Methodological Answer : The compound’s benzoic acid core and fluorinated substituents make it a candidate for enzyme inhibition studies (e.g., cyclooxygenase or kinase assays). Its structural similarity to salicylic acid derivatives suggests anti-inflammatory potential, which can be tested in vitro using lipopolysaccharide (LPS)-induced cytokine models .

Advanced Research Questions

Q. How can researchers address low yields or instability during the synthesis of the tetrafluoroethoxy moiety?

- Methodological Answer : Instability often arises from hydrolysis of the tetrafluoroethoxy group under basic or aqueous conditions. To mitigate this, use anhydrous solvents (e.g., THF or DMF) and conduct reactions under nitrogen. For low yields, employ catalysts like DMAP or Hünig’s base to enhance nucleophilicity. Kinetic studies via in situ FTIR or HPLC monitoring can identify rate-limiting steps .

Q. What strategies are recommended for resolving contradictory biological activity data across studies?

- Methodological Answer : Contradictions may stem from impurities, solvent effects, or assay variability. Validate purity via orthogonal methods (NMR, HPLC, elemental analysis). Perform dose-response curves in multiple cell lines (e.g., HEK293, RAW264.7) and compare results with structurally analogous compounds (e.g., 3-fluoro-4-methoxybenzoic acid) to isolate structure-activity relationships .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of fluorine substituents on aromatic ring reactivity. Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target proteins (e.g., COX-2). Pair these with MD simulations to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What are the best practices for studying the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS and quantify half-life using first-order kinetics. Stabilizers like cyclodextrins or liposomal encapsulation can improve shelf-life .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for the tetrafluoroethoxy group?

- Methodological Answer : Signal splitting in ¹⁹F NMR may arise from diastereotopic fluorines or conformational isomerism. Use variable-temperature NMR to distinguish dynamic effects from static disorder. Compare with literature data for analogous compounds (e.g., 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid) .

Q. What experimental controls are critical for reproducibility in fluorinated benzoic acid studies?

- Methodological Answer : Include negative controls (unsubstituted benzoic acid) and internal standards (e.g., deuterated DMSO for NMR). For biological assays, use fluorinated analogs (e.g., 2-amino-4-fluorobenzoic acid) to isolate fluorine-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.